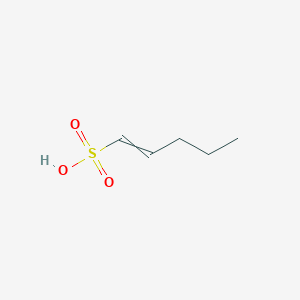
Pent-1-ene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pent-1-ene-1-sulfonic acid is an organic compound with the molecular formula C5H10O3S It is characterized by the presence of a sulfonic acid group (-SO3H) attached to a pentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-1-ene-1-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of pent-1-ene using sulfur trioxide or fuming sulfuric acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the sulfonic acid group .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and yield of the desired product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Pent-1-ene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or other functionalized compounds .
Scientific Research Applications
Pent-1-ene-1-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which pent-1-ene-1-sulfonic acid exerts its effects involves the interaction of the sulfonic acid group with various molecular targets. This interaction can lead to changes in the structure and function of proteins, enzymes, and other biomolecules. The sulfonic acid group is highly reactive and can form strong bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Another sulfonic acid derivative with a benzene ring instead of a pentene chain.
Methanesulfonic acid: A simpler sulfonic acid with a single carbon atom attached to the sulfonic group.
Ethanesulfonic acid: Similar to methanesulfonic acid but with an ethane chain.
Uniqueness
Pent-1-ene-1-sulfonic acid is unique due to its pentene chain, which imparts distinct chemical properties and reactivity compared to other sulfonic acids. This uniqueness makes it valuable in specific applications where other sulfonic acids may not be suitable .
Properties
CAS No. |
71302-55-1 |
|---|---|
Molecular Formula |
C5H10O3S |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
pent-1-ene-1-sulfonic acid |
InChI |
InChI=1S/C5H10O3S/c1-2-3-4-5-9(6,7)8/h4-5H,2-3H2,1H3,(H,6,7,8) |
InChI Key |
YYCQMSUMNUDDID-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















